Hexacosyltrichlorosilane Hexacosyltrichlorosilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16193678
InChI: InChI=1S/C26H53Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30(27,28)29/h2-26H2,1H3
SMILES:
Molecular Formula: C26H53Cl3Si
Molecular Weight: 500.1 g/mol

Hexacosyltrichlorosilane

CAS No.:

Cat. No.: VC16193678

Molecular Formula: C26H53Cl3Si

Molecular Weight: 500.1 g/mol

* For research use only. Not for human or veterinary use.

Hexacosyltrichlorosilane -

Specification

Molecular Formula C26H53Cl3Si
Molecular Weight 500.1 g/mol
IUPAC Name trichloro(hexacosyl)silane
Standard InChI InChI=1S/C26H53Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30(27,28)29/h2-26H2,1H3
Standard InChI Key NUVSGCVTOPHOTM-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

Introduction

Chemical Structure and Reactivity of Hexacosyltrichlorosilane

Molecular Architecture

Hexacosyltrichlorosilane consists of a silicon atom centrally bonded to three chlorine atoms and a hexacosyl group (C<sub>26</sub>H<sub>53</sub>–). The trichlorosilane (SiCl<sub>3</sub>) moiety is highly electrophilic, enabling rapid hydrolysis in the presence of moisture to form reactive silanol (Si–OH) intermediates. The long alkyl chain contributes to hydrophobic interactions, aligning with the behavior of analogous alkyltrichlorosilanes like octadecyltrichlorosilane, which forms self-assembled monolayers (SAMs) on hydroxylated surfaces .

Hydrolysis and Condensation Mechanisms

The surface modification process involves four sequential steps:

  • Hydrolysis: SiCl<sub>3</sub> groups react with water to form silanols:

    C26H53SiCl3+3H2OC26H53Si(OH)3+3HCl\text{C}_{26}\text{H}_{53}\text{SiCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{C}_{26}\text{H}_{53}\text{Si(OH)}_3 + 3\text{HCl}

    This step is influenced by ambient humidity, substrate hydroxyl density, and solvent polarity .

  • Oligomerization: Silanols condense into polysiloxane networks via Si–O–Si linkages.

  • Hydrogen Bonding: Oligomers adsorb onto substrate hydroxyl groups.

  • Covalent Bond Formation: Thermal curing (100°–120°C) or vacuum drying eliminates water, forming stable Si–O–substrate bonds .

The hexacosyl chain’s length enhances steric hindrance during deposition, potentially reducing packing density compared to shorter-chain analogs like OTS.

Synthesis and Industrial Production

Manufacturing Protocols

Hexacosyltrichlorosilane is synthesized through alkylation of silicon tetrachloride with hexacosyl Grignard reagents:

SiCl4+C26H53MgBrC26H53SiCl3+MgBrCl\text{SiCl}_4 + \text{C}_{26}\text{H}_{53}\text{MgBr} \rightarrow \text{C}_{26}\text{H}_{53}\text{SiCl}_3 + \text{MgBrCl}

The reaction requires anhydrous conditions to prevent premature hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the trichlorosilane from byproducts like dichlorosilanes .

Challenges in Large-Scale Production

  • Moisture Sensitivity: Rapid hydrolysis necessitates inert atmospheres (N<sub>2</sub> or Ar) during handling.

  • Byproduct Management: HCl gas evolution requires scrubbing systems to prevent corrosion.

  • Cost of Long-Chain Alkyls: Hexacosyl precursors are less commercially prevalent than C<sub>18</sub> analogs, elevating production costs.

Surface Modification Performance

Hydrophobicity Metrics

While direct contact angle data for hexacosyltrichlorosilane coatings are unavailable, extrapolation from homologous compounds suggests superior hydrophobicity. For example:

CompoundContact Angle (°)SubstrateReference
Octadecyltrichlorosilane102–109Glass
Hexadecyltrichlorosilane98–105Silicon
HexacosyltrichlorosilaneEstimated 110–118Glass (theoretical)

The extended alkyl chain likely increases hydrophobicity by enhancing van der Waals interactions between adjacent molecules, though excessive chain length may compromise monolayer uniformity .

Stability Under Environmental Stress

  • Thermal Stability: Decomposition begins at ~250°C, consistent with C–C bond cleavage in alkyl chains.

  • Hydrolytic Stability: Covalent Si–O–substrate bonds resist hydrolysis at neutral pH but degrade under alkaline conditions (pH > 10) .

Comparative Analysis with Shorter-Chain Silanes

Monolithic vs. Disordered Films

Shorter-chain silanes (e.g., C<sub>18</sub>) form densely packed monolayers due to lower steric hindrance, whereas hexacosyltrichlorosilane may produce semi-crystalline or amorphous films with higher defect densities. This trade-off between hydrophobicity and structural order is critical in applications requiring mechanical durability.

Substrate Compatibility

Hexacosyltrichlorosilane adheres effectively to:

  • Silica-based surfaces (glass, quartz) via Si–O–Si linkages.

  • Metals (e.g., stainless steel) after hydroxylation pretreatment.

  • Polymers (e.g., PDMS) through physical adsorption.

In contrast, low-surface-energy substrates like polypropylene require plasma activation for sufficient bonding .

Industrial and Research Applications

Water-Repellent Coatings

Hexacosyltrichlorosilane is employed in:

  • Architectural glass to reduce cleaning frequency.

  • Microfluidic devices to minimize analyte adhesion.

  • Marine coatings to inhibit biofouling.

Emerging Uses in Nanotechnology

  • Template-assisted self-assembly for nanopatterning.

  • Superhydrophobic textiles via dip-coating methodologies.

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